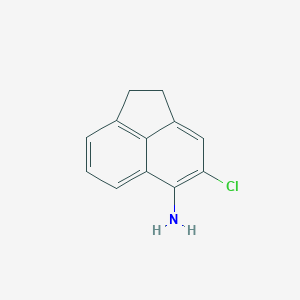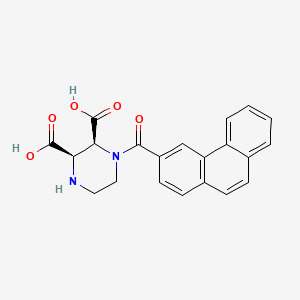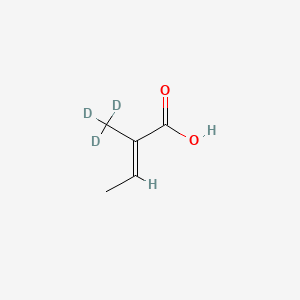
Tiglic Acid-d3 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiglic Acid-d3 (Major) is a deuterated form of tiglic acid, which is a monocarboxylic unsaturated organic acid. Tiglic acid is found in croton oil and several other natural products. It has also been isolated from the defensive secretion of certain beetles . The compound is known for its sweet, warm, and spicy odor and is used in making perfumes and flavoring agents .
準備方法
Synthetic Routes and Reaction Conditions
Tiglic acid can be synthesized from 3-methyl-3-penten-2-one, which is derived from acetaldehyde and butanone. The process involves adding a mixture of sodium hypochlorite and sodium hydroxide in a dropwise manner . This method is advantageous due to its simple operating steps, mild reaction conditions, and high yield .
Industrial Production Methods
The industrial preparation of tiglic acid involves the synthesis of 3-methyl-3-penten-2-one from acetaldehyde and butanone, followed by the addition of a fused sodium hypochlorite and sodium hydroxide mixed liquid . This method is efficient and produces high-quality tiglic acid that can be used in various applications such as making rum, caramel, bread, fruits, and fruit jam essences .
化学反応の分析
Types of Reactions
Tiglic acid undergoes various chemical reactions, including:
Oxidation: Tiglic acid can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form saturated acids.
Substitution: Tiglic acid can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium or platinum is commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Saturated acids are the primary products.
Substitution: Derivatives such as esters and amides are commonly formed.
科学的研究の応用
Tiglic acid and its derivatives have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their role in the defensive mechanisms of certain beetles.
Medicine: Investigated for their potential anti-inflammatory and antiproliferative activities.
Industry: Used in the production of perfumes, flavoring agents, and other consumer products.
作用機序
Tiglic acid exerts its effects through various molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor bases . In biological systems, it is involved in the biosynthesis of other compounds, such as ethacrylic acid, through dehydrogenation steps . The compound’s mechanism of action in defensive secretions involves deterring predators through its volatile and crystallizable nature .
類似化合物との比較
Similar Compounds
Angelic Acid: A cis-isomer of tiglic acid with similar properties and uses.
Ethacrylic Acid: A derivative of tiglic acid involved in similar biosynthetic pathways.
2-Methylbutyric Acid: A precursor in the biosynthesis of tiglic acid.
Uniqueness
Tiglic acid is unique due to its trans-configuration, which distinguishes it from its cis-isomer, angelic acid . This configuration imparts different physical and chemical properties, making tiglic acid suitable for specific applications in perfumes and flavoring agents .
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
103.13 g/mol |
IUPAC名 |
(E)-2-(trideuteriomethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i2D3 |
InChIキー |
UIERETOOQGIECD-MPEUKODPSA-N |
異性体SMILES |
[2H]C([2H])([2H])/C(=C\C)/C(=O)O |
正規SMILES |
CC=C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
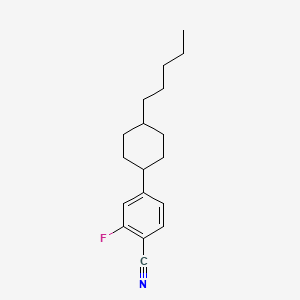

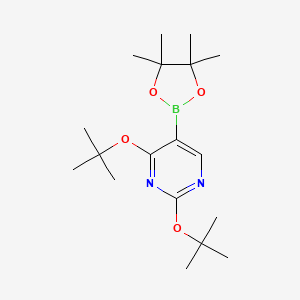
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)

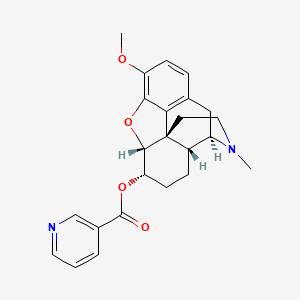
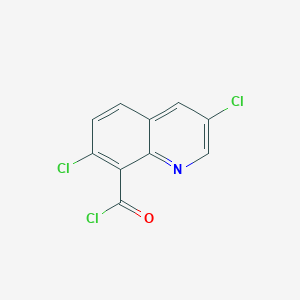
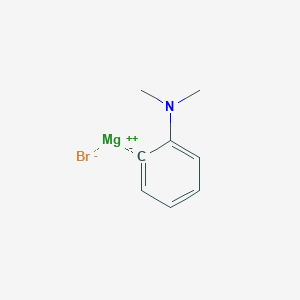
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)


